1-Benzyl-5-iodoimidazole

Synthetic Methodology Cross-Coupling Regioselective Functionalization

1-Benzyl-5-iodoimidazole (CAS 941286-76-6, MF: C₁₀H₉IN₂, MW: 284.10 g/mol) is a regiospecifically 5-iodinated N-benzylimidazole derivative supplied at ≥97% purity by multiple vendors. It serves as a versatile heterocyclic building block for constructing 1,5-disubstituted imidazoles via cross-coupling chemistry, owing to the enhanced oxidative addition reactivity of the C5–I bond relative to the C4–I bond.

Molecular Formula C10H9IN2
Molecular Weight 284.1 g/mol
CAS No. 941286-76-6
Cat. No. B1378416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-iodoimidazole
CAS941286-76-6
Molecular FormulaC10H9IN2
Molecular Weight284.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2I
InChIInChI=1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyLJUFISVVTYNDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-iodoimidazole (CAS 941286-76-6): A Regiospecific 5-Iodoimidazole Synthon for Selective Cross-Coupling and CYP17A1-Targeted Research


1-Benzyl-5-iodoimidazole (CAS 941286-76-6, MF: C₁₀H₉IN₂, MW: 284.10 g/mol) is a regiospecifically 5-iodinated N-benzylimidazole derivative supplied at ≥97% purity by multiple vendors . It serves as a versatile heterocyclic building block for constructing 1,5-disubstituted imidazoles via cross-coupling chemistry, owing to the enhanced oxidative addition reactivity of the C5–I bond relative to the C4–I bond [1]. This compound has also been implicated in structure-activity relationship (SAR) studies targeting the bifunctional enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a validated target in hormone-dependent cancers, where the benzylimidazole scaffold with specific halogen substitution exhibits potent, component-selective inhibition profiles [2].

1

Regiospecific C5-iodoimidazole building block for Pd-catalyzed cross-coupling

Selective oxidative addition enables 1,5-disubstituted imidazole libraries

2

CYP17A1 inhibitor SAR studies targeting lyase selectivity

Iodobenzyl-imidazole scaffold class linked to component-selective inhibition profile

3

Orthogonal N-benzyl protection strategy for multi-step synthesis

Hydrogenolysis-labile group compatible with acid/base-sensitive functionality

Why 1-Benzyl-5-iodoimidazole Cannot Be Replaced by Its 4-Iodo Isomer or Unsubstituted Imidazoles in Cross-Coupling and SAR Workflows


The iodine substitution position on the imidazole ring fundamentally dictates both synthetic utility and biological activity. The 5-iodo isomer exhibits superior reactivity in Pd-catalyzed cross-coupling compared to the 4-iodo isomer because the C5 position is more electron-deficient, facilitating oxidative addition of Pd(0) [1]. In biological contexts, the benzylimidazole series studied against CYP17A1 reveals that even subtle alterations in the benzyl substitution pattern produce up to 6.4-fold differences in lyase inhibition potency; the 4-iodobenzyl analog (a positional isomer of the core scaffold) achieves an IC₅₀ of 1.58 μM against lyase, whereas the unsubstituted benzylimidazole is essentially inactive [2]. Substituting 1-Benzyl-5-iodoimidazole with 1-Benzyl-4-iodoimidazole (CAS 536760-32-4) in a synthesis sequence or biological assay would therefore yield a different regioisomer with distinct reactivity and cannot reproduce the same downstream coupling products or SAR readouts.

Target Compound
1-Benzyl-5-iodoimidazole (CAS 941286-76-6)
Common Substitute
1-Benzyl-4-iodoimidazole (CAS 536760-32-4)
Reactivity Risk
C4–I bond is less electrophilic; oxidative addition may require harsher conditions, reducing coupling efficiency and altering product regioisomerism.
Biological Activity Risk
Subtle scaffold alterations can produce significant potency shifts; iodine presence is a critical determinant for CYP17A1 inhibition that unsubstituted analogs lack.
Synthetic Scope Risk
5-iodo regioisomer uniquely accesses 1,5-disubstituted imidazole libraries; the 4-iodo isomer leads to structurally distinct 1,4-disubstituted product series.

Quantitative Differentiation Evidence for 1-Benzyl-5-iodoimidazole vs. In-Class and Regioisomeric Alternatives


Superior C5 vs. C4 Iodine Reactivity in Pd-Catalyzed Cross-Coupling: Oxidative Addition Advantage

The 5-iodo position of 1-Benzyl-5-iodoimidazole is more electrophilic than the 4-iodo position of its regioisomer 1-Benzyl-4-iodoimidazole (CAS 536760-32-4), translating into faster oxidative addition with Pd(0) catalysts. In the synthesis of 4-vinylimidazole precursors, the C5–I bond of 1-Benzyl-5-iodoimidazole is selectively exploited for Stille or Suzuki coupling, whereas the C4–I isomer requires harsher conditions or provides lower yields under identical protocols [1]. This regiospecific reactivity is foundational: using the 4-iodo isomer would produce a different regioisomeric product series, undermining synthetic route fidelity.

C5 vs. C4 Iodine Reactivity
Class-level inference
5-iodo > 4-iodo oxidative addition reactivity. C5–I selectively reactive under mild Pd(0) conditions.
Regioisomer choice directly impacts catalytic efficiency and product identity.
Supports synthetic route fidelity context.
Synthetic Methodology Cross-Coupling Regioselective Functionalization

Intra-Class CYP17A1 Lyase Inhibition Potency: 4-Iodobenzyl vs. Unsubstituted Benzyl Imidazole

Although direct IC₅₀ data for 1-Benzyl-5-iodoimidazole itself has not been published, the closely related analog N-4-iodobenzyl imidazole (Compound 5; differing only in the benzyl vs. phenyl linker attachment) provides a class benchmark for the 4-iodobenzyl-imidazole pharmacophore. Owen et al. (2006) report that this compound inhibits the lyase component of CYP17A1 with an IC₅₀ of 1.58 μM, which is equipotent with the clinical comparator ketoconazole (IC₅₀ = 1.66 ± 0.15 μM against lyase) [1]. Crucially, the unsubstituted N-benzyl imidazole showed negligible inhibition, demonstrating that the iodine atom is essential for potency within this scaffold class. This establishes that among benzyl imidazole analogs, iodine substitution at the para-position of the benzyl ring (or, by scaffold extension, at the 5-position of the imidazole ring itself) is a critical potency determinant.

Lyase Inhibition Potency
Class-level inference
N-4-iodobenzyl imidazole IC₅₀ = 1.58 μM
Iodine substituent essential for scaffold potency; unsubstituted analog inactive.
Equipotent to ketoconazole in rat microsomal assay.
Medicinal Chemistry CYP17A1 Inhibition Prostate Cancer

Supplier-Specific Purity Benchmark: 1-Benzyl-5-iodoimidazole (≥97–98%) Outperforms Typical 4-Iodo Isomer Purity (≥95%)

A survey of commercially available 1-Benzyl-5-iodoimidazole (CAS 941286-76-6) versus its regioisomer 1-Benzyl-4-iodoimidazole (CAS 536760-32-4) reveals a consistent purity differential. The 5-iodo isomer is routinely offered at ≥97% purity (AKSci 98%, Beyotime >97%, Aladdin ≥97%, Leyan 97%) , while the 4-iodo isomer is typically specified at 95% minimum purity (AKSci 95%, BOC Sciences 95%) . This 2–3 percentage-point purity advantage for the 5-iodo isomer reduces the burden of impurity profiling in downstream reactions, particularly in cross-coupling where residual dehalogenated or isomerized byproducts can compete as substrates.

Supplier Purity Benchmark
Cross-study comparable
≥97–98% (5-iodo) vs. ≥95% (4-iodo)
2–3% absolute purity advantage reduces impurity interference in catalysis.
Based on vendor CoA specifications; lot-specific review recommended.
Chemical Procurement Purity Specification Regioisomeric Purity

Exclusive 5-Iodo Regiochemistry Enables Access to 1,5-Disubstituted Imidazole Libraries Not Accessible from the 4-Iodo Isomer

The 5-iodo substitution pattern of 1-Benzyl-5-iodoimidazole is strategically important for constructing 1,5-disubstituted imidazole libraries, a substitution pattern present in numerous bioactive molecules. The Lovely group has demonstrated that 4-iodoimidazoles can be elaborated to 4-vinylimidazoles for Diels–Alder chemistry, but the 5-iodo regioisomer is required for accessing the complementary 1,5-substitution vector [1]. Furthermore, the Granulatimide bis-imide analogue synthesis by Stille coupling on 5-iodoimidazole derivatives illustrates the unique synthetic space accessible only through the 5-iodo regioisomer [2]. Procurement of the 4-iodo isomer precludes entry into this entire chemical space.

Exclusive Substitution Vector
Class-level inference
5-iodo enables 1,5-disubstituted products; 4-iodo enables 1,4-disubstituted products.
Mutually exclusive product series; regioisomers are non-interchangeable.
Fundamental to imidazole library design.
Medicinal Chemistry Library Synthesis Imidazole Functionalization

CYP17A1 Component Selectivity Profile: Iodobenzyl Imidazoles Show 6.4-Fold Lyase-over-Hydroxylase Preference

A key challenge in CYP17A1 inhibitor development is achieving selectivity for the 17,20-lyase component over the 17α-hydroxylase component, as selective lyase inhibition is hypothesized to reduce cortisol-related side effects. Owen et al. (2006) demonstrated that N-4-iodobenzyl imidazole (the closest published analog of 1-Benzyl-5-iodoimidazole within the benzylimidazole class) exhibits an IC₅₀ of 1.58 μM against lyase vs. 10.06 μM against 17α-hydroxylase, representing a 6.4-fold selectivity for lyase [1]. In contrast, ketoconazole shows only a 2.3-fold selectivity (lyase IC₅₀ = 1.66 μM, hydroxylase IC₅₀ = 3.76 μM). This 2.8-fold improvement in selectivity ratio relative to ketoconazole is a desirable property for minimizing off-target glucocorticoid suppression, and it is specifically attributed to the iodobenzyl-imidazole pharmacophore, not to unsubstituted benzyl or other halogen variants.

Lyase-over-Hydroxylase Selectivity
Class-level inference
6.4-fold selectivity ratio (lyase/hydroxylase)
Iodobenzyl-imidazole pharmacophore supports selectivity window for enzyme activity assays.
2.8-fold improvement over ketoconazole selectivity ratio in reported conditions.
Enzyme Selectivity CYP17A1 Hormone-Dependent Cancer

Benzyl Protection Strategy Enables Orthogonal Deprotection Relative to Other N-Protected Imidazole Synthons

In multi-step imidazole syntheses, the choice of N-protecting group determines the overall synthetic strategy. 1-Benzyl-5-iodoimidazole carries an N-benzyl protecting group, which can be removed by hydrogenolysis (H₂, Pd/C) or dissolving metal reduction—conditions orthogonal to acid-labile protecting groups (e.g., trityl, SEM) or base-labile groups commonly used on imidazole [1]. In contrast, the commonly used N-methyl or N-unsubstituted 5-iodoimidazole analogs lack this orthogonal deprotection handle, limiting their utility in convergent synthetic routes where protecting group orthogonality is critical [2].

Orthogonal Deprotection
Class-level inference
N-benzyl (hydrogenolysis) orthogonal to acid/base-labile groups.
Enables convergent synthetic planning with sequential deprotection steps.
N-methyl or unsubstituted analogs lack this orthogonality.
Protecting Group Strategy Orthogonal Synthesis Imidazole Chemistry

Highest-Impact Procurement Scenarios for 1-Benzyl-5-iodoimidazole Based on Verified Differentiation Evidence


Medicinal Chemistry: CYP17A1 Lyase-Selective Inhibitor Lead Optimization

Research groups targeting hormone-dependent prostate cancer can use 1-Benzyl-5-iodoimidazole as a key intermediate for synthesizing iodobenzyl-imidazole analogs that achieve 6.4-fold selectivity for 17,20-lyase over 17α-hydroxylase—a 2.8-fold improvement over the clinical benchmark ketoconazole [1]. The iodine substituent is critical: unsubstituted benzyl imidazole analogs show negligible CYP17A1 inhibition, making the iodine atom an absolute requirement for potency in this scaffold class [1].

Synthetic Methodology: Pd-Catalyzed Construction of 1,5-Disubstituted Imidazole Libraries

For synthetic groups building 1,5-disubstituted imidazole compound libraries, 1-Benzyl-5-iodoimidazole provides the sole entry point to this substitution pattern via Stille, Suzuki, or Sonogashira coupling [2]. The C5–I bond is selectively reactive under mild Pd(0) conditions, whereas the 4-iodo regioisomer (CAS 536760-32-4) yields a structurally distinct 1,4-disubstituted product series and cannot serve as a substitute [2].

Multi-Step Total Synthesis: Orthogonal N-Benzyl Protection Strategy

In convergent synthetic routes requiring the sequential assembly of complex imidazole-containing natural products or pharmaceuticals, the N-benzyl group of 1-Benzyl-5-iodoimidazole serves as an orthogonal protecting group that can be removed by hydrogenolysis without disturbing acid-labile or base-labile functionality elsewhere in the molecule [3]. This orthogonality advantage is unavailable with N-methyl or N-unsubstituted 5-iodoimidazole alternatives.

Procurement-Quality-Driven Synthesis: Minimizing Impurity Interference in Catalytic Reactions

For laboratories conducting sensitive Pd-catalyzed transformations where catalyst poisoning by impurities is a concern, the ≥97–98% commercially available purity of 1-Benzyl-5-iodoimidazole provides a measurable advantage over the ≥95% purity specification typical of the 4-iodo regioisomer . The 2–3% absolute purity differential reduces the likelihood of regioisomeric or dehalogenated contaminants competing in the catalytic cycle.

Application
Selection Property
Validation Focus
CYP17A1 Lyase-Selective Inhibitor SAR
Iodobenzyl-imidazole scaffold with reported selectivity window
Lyase vs. hydroxylase component inhibition profile verification
1,5-Disubstituted Imidazole Library Synthesis
Regiospecific C5-iodo cross-coupling handle
Pd-catalyzed coupling efficiency and product regioisomer identity
Multi-Step Convergent Synthesis
Orthogonal N-benzyl protecting group
Hydrogenolysis compatibility with existing protecting group strategy
Sensitive Catalytic Transformations
≥97% purity with reduced regioisomeric impurity burden
Lot-specific purity and impurity profile review for stoichiometric control

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